2-Chloro-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]nicotinamide
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Overview
Description
2-Chloro-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]nicotinamide is an organic compound with a complex structure that includes a chlorinated pyridine ring and a dimethylphenoxy group
Preparation Methods
The synthesis of 2-Chloro-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]nicotinamide typically involves multiple steps. One common method starts with the chlorination of 2,3-dimethylphenol to form 2,3-dimethylphenoxy chloride. This intermediate is then reacted with 3-amino-6-chloropyridine under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
2-Chloro-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-Chloro-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]nicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
2-Chloro-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]nicotinamide can be compared with other similar compounds, such as:
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2,6-Dichloro-N,N-dimethylpyridin-4-amine:
Properties
Molecular Formula |
C19H16ClN3O2 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-chloro-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-5-3-7-16(13(12)2)25-17-9-8-14(11-22-17)23-19(24)15-6-4-10-21-18(15)20/h3-11H,1-2H3,(H,23,24) |
InChI Key |
RFBZJWCILQKDPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)C |
Origin of Product |
United States |
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